(2-methyl-2H-indazol-7-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClN3. It is classified as an indazole derivative, which is a type of heterocyclic compound containing a five-membered ring with two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The information regarding (2-methyl-2H-indazol-7-yl)methanamine hydrochloride can be sourced from various scientific literature and databases, including PubChem and research articles that focus on indazole derivatives and their synthesis.
The synthesis of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride typically involves several steps, including the formation of the indazole ring followed by the introduction of the methanamine group. Various synthetic routes have been explored to optimize yield and purity.
The synthesis may involve various reagents such as tin(II) chloride for reduction steps, and solvents like ethyl acetate for extraction processes. Reaction conditions such as temperature, pH, and time are crucial for optimizing yields and minimizing by-products.
(2-methyl-2H-indazol-7-yl)methanamine hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride is influenced by factors such as solvent choice, temperature, and concentration of reactants.
The mechanism of action for (2-methyl-2H-indazol-7-yl)methanamine hydrochloride is primarily studied in relation to its biological activities. Research indicates that this compound may exhibit anti-inflammatory and anti-cancer properties through mechanisms involving modulation of signaling pathways related to cell proliferation and apoptosis.
In laboratory settings, studies have shown that at low concentrations, this compound can inhibit tumor growth by inducing apoptosis in cancer cells while exhibiting minimal toxicity at therapeutic doses . Long-term exposure studies suggest alterations in gene expression related to metabolic pathways, indicating potential therapeutic applications.
(2-methyl-2H-indazol-7-yl)methanamine hydrochloride is characterized by:
The chemical properties include:
(2-methyl-2H-indazol-7-yl)methanamine hydrochloride has potential applications in several areas:
The synthesis of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride requires precise functionalization of the indazole core, typically achieved through multi-step sequences starting from commercially available precursors. Two principal strategies dominate the literature:
The Cadogan cyclization approach begins with 2-nitrobenzaldehyde derivatives, which undergo reductive cyclization with phosphines (e.g., P(OEt)₃) to form the indazole scaffold. Subsequent Vilsmeier-Haack formylation at the 7-position yields (2-methyl-2H-indazol-7-yl)methanal, which is then converted to the target amine via oxime formation and reduction or reductive amination protocols [7]. Alternative routes employ transition-metal-catalyzed annulation, where palladium-catalyzed benzannulation of pyrazoles with alkynes constructs the indazole ring system. This method enables direct installation of the 7-formyl group through judicious choice of alkyne substituents, though it requires stringent control of regioselectivity [7].
Key challenges include minimizing the formation of regioisomeric impurities (1H vs. 2H-indazole tautomers) and ensuring high yield in the final amination step. Optimization typically involves:
Table 1: Comparative Analysis of Indazole Functionalization Pathways
Method | Key Intermediate | Yield (%) | Regioselectivity | Key Limitation |
---|---|---|---|---|
Cadogan Cyclization | 7-Formyl-2-methylindazole | 65-78 | >95% 2H-isomer | Over-reduction of formyl group |
Pd-Catalyzed Annulation | 7-Acetyl-2-methylindazole | 52-60 | 85-90% 2H-isomer | Homocoupling side products |
Radical Amination | 7-Bromo-2-methylindazole | 70-82 | >98% 2H-isomer | Limited amine nucleophile scope |
Achieving regioselective N-methylation at the indazole N2-position (rather than N1) is critical due to the thermodynamic preference for the 1H-tautomer. This is typically accomplished through:
Anion-directed methylation: Deprotonation with NaH/K₂CO₃ in anhydrous DMF at 0°C generates the indazolide anion, followed by addition of methyl iodide to yield the 2-methyl-2H-indazole regioisomer with >95% selectivity. The reaction kinetics obey a second-order rate law, with rate constants (k₂) of 0.24 M⁻¹min⁻¹ at 0°C [9].
Coordination-mediated control: Using Cu(I) catalysts with bidentate ligands (e.g., 1,10-phenanthroline) during methylation of 7-cyanoindazole derivatives enhances N2-selectivity to >99% by forming a stable copper complex that shields the N1 position [7].
For the 7-aminomethyl functionality, reductive amination proves superior to nucleophilic substitution due to avoidance of benzylic halide instability. The optimal protocol employs:
1. Condensation: (2-Methyl-2H-indazol-7-yl)methanal + NH₄OAc (2 eq.) in MeOH, 25°C, 2h → Imine intermediate 2. Reduction: NaBH₃CN (1.5 eq.), 0°C → 89% isolated yield
Alternative microwave-assisted amination reduces reaction times from 12h to 30 minutes while maintaining yields >85% through precise temperature control (80°C in EtOH/H₂O) [3] [8].
Conversion of the free base amine to the hydrochloride salt requires optimization of solvent systems, stoichiometry, and crystallization kinetics. Key findings include:
Solvent polarity effects: Anhydrous ethyl acetate provides optimal crystallization kinetics (nucleation rate: 2.1×10⁸ m⁻³s⁻¹) due to moderate polarity (ε = 6.0) that balances solubility and supersaturation generation. Protic solvents like ethanol induce solvate formation, while chloroform causes oiling-out [2] [9].
Acid addition protocols: Inverse quench (amine into HCl) minimizes dimerization byproducts compared to direct acid addition. Stoichiometric control at 1.05 eq. HCl prevents residual free base contamination while avoiding acid-catalyzed degradation.
Table 2: Hydrochloride Crystallization Kinetics in Different Solvents
Solvent | Dielectric Constant (ε) | Nucleation Rate (m⁻³s⁻¹) | Crystal Habit | Purity (%) |
---|---|---|---|---|
Ethyl Acetate | 6.0 | 2.1×10⁸ | Plate-like | 99.8 |
Ethanol | 24.3 | 4.7×10⁷ | Needles (solvated) | 98.5 |
Acetonitrile | 37.5 | 3.2×10⁸ | Agglomerates | 99.2 |
Tetrahydrofuran | 7.6 | 9.8×10⁷ | Twinned crystals | 98.7 |
Reaction kinetics follow the Avrami-Erofeev model for phase transformation, with activation energy (Eₐ) of 45.2 kJ/mol. Isothermal crystallization at 5°C yields monodisperse particles (D90/D10 = 1.8) suitable for pharmaceutical processing [2].
Sustainable synthesis of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride incorporates three innovative strategies:
Mechanochemical amination: Solvent-free ball milling of 7-formylindazole with ammonium carbonate and NaBH₄ achieves 92% conversion in 45 minutes, eliminating dichloromethane from traditional reductive amination. This reduces the E-factor (kg waste/kg product) from 32.7 to 1.2, primarily by avoiding solvent extraction [6].
Catalytic methylation: Recyclable silica-supported ionic liquids ([BMIM]OH/SiO₂) enable N-methylation with dimethyl carbonate (DMC) at 100°C, replacing methyl iodide. The catalyst maintains >90% activity over five cycles while reducing alkyl halide waste by 98% [3].
Water-mediated salt formation: Hydrotropic solutions (0.4M sodium xylenesulfonate) enable direct hydrochloride crystallization from aqueous reaction mixtures, avoiding organic solvents. This approach achieves 96.5% recovery with residual solvent levels <50 ppm, complying with ICH Q3C guidelines [6] [8].
Microwave-assisted reactions significantly enhance energy efficiency, as demonstrated in the synthesis of precursor (2-methyl-2H-indazol-7-yl)methanol where reaction times decrease from 8h to 15 minutes while maintaining 98% purity. The overall PMI (process mass intensity) for the green route is 18.7 versus 127 for conventional synthesis, primarily through solvent reduction and catalyst recyclability [3].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8